

Applications of γ -Glutamylaspartic Acid in Food Science: Enhancing Flavor and Mouthfeel

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Compound of Interest

Compound Name: *gamma-Glutamylaspartic acid*

Cat. No.: B091514

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Application Notes

γ -Glutamylaspartic acid (γ -Glu-Asp) is a dipeptide belonging to the family of γ -glutamyl peptides, which are increasingly recognized in food science for their ability to impart a "kokumi" sensation. The term kokumi, originating from Japanese, describes a desirable sensory quality characterized by richness, mouthfulness, thickness, and a long-lasting flavor impression.[1][2][3] While not possessing a distinct taste on its own, γ -Glu-Asp and other kokumi peptides act as flavor enhancers, modulating and amplifying the fundamental tastes of sweet, salty, and umami.[3]

The primary application of γ -Glutamylaspartic acid in the food industry is as a flavor modulator and enhancer. Its ability to impart a sense of richness and complexity makes it a valuable ingredient in a variety of products, including soups, sauces, broths, savory snacks, and plant-based meat alternatives. By enhancing the overall flavor profile, γ -Glu-Asp can contribute to salt reduction strategies without compromising taste.[4]

The mechanism behind the kokumi sensation involves the activation of the calcium-sensing receptor (CaSR), a G protein-coupled receptor found on the tongue.[5][6] γ -Glutamyl peptides, including γ -Glu-Asp, act as positive allosteric modulators of the CaSR.[7][8] This means they enhance the receptor's sensitivity to calcium ions, leading to a downstream signaling cascade that results in the perception of a fuller, more complex, and lasting taste.

Quantitative Data

While specific sensory data for γ -Glutamylaspartic acid is not extensively documented in publicly available literature, the following tables provide representative quantitative data for other known kokumi γ -glutamyl peptides to serve as a benchmark for research and development.

Table 1: Sensory Thresholds of Representative γ -Glutamyl Peptides

γ -Glutamyl Peptide	Kokumi Threshold Concentration	Sensory Characteristics	Reference
γ -Glutamyl-valyl-glycine (γ -Glu-Val-Gly)	Reported to be 12.8 times stronger than Glutathione	Potent kokumi, enhances mouthfulness	[3]
γ -Glutamyl-glutamic acid (γ -Glu-Glu)	17.5 μ mol/kg	Kokumi, enhances umami	[4]
γ -Glutamyl-leucine (γ -Glu-Leu)	3.3 - 9.4 mmol/L (for unspecific sensation)	Enhances mouthfulness and complexity in savory matrix	[9]
γ -Glutamyl-valine (γ -Glu-Val)	3.3 - 9.4 mmol/L (for unspecific sensation)	Enhances mouthfulness and complexity in savory matrix	[9]
Glutathione (γ -Glu-Cys-Gly)	Not specified	Kokumi, continuity	[10]

Table 2: Representative LC-MS/MS Parameters for Quantification of Related Amino Acids

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Reference
Glutamic Acid	148.1	84.1	Not specified	[11]
Aspartic Acid	134.1	74.1	Not specified	[11]
Glutamine	147.1	84.1	Not specified	[11]
Asparagine	133.1	74.1	Not specified	[11]

Note: These parameters are for the underivatized parent amino acids and would require optimization for the dipeptide γ -Glutamylaspartic acid.

Experimental Protocols

Protocol 1: Sensory Evaluation of γ -Glutamylaspartic Acid for Kokumi Effect

Objective: To determine the taste-enhancing ("kokumi") properties of γ -Glutamylaspartic acid in a food matrix.

Materials:

- γ -Glutamylaspartic acid (food grade)
- Basic food matrix (e.g., a simple chicken or vegetable broth with a standardized low concentration of salt and monosodium glutamate)
- Deionized water for palate cleansing
- Trained sensory panel (10-15 members)
- Sensory evaluation booths with controlled lighting and temperature
- Standardized sample presentation vessels

Methodology:

- Panel Training: Train panelists to recognize and score the intensity of "kokumi" attributes such as mouthfulness, thickness, and flavor continuity using reference standards (e.g., solutions containing known kokumi peptides like glutathione).[12]
- Sample Preparation:
 - Prepare a control sample of the basic food matrix.
 - Prepare a series of test samples by dissolving γ -Glutamylaspartic acid into the basic food matrix at varying concentrations (e.g., 0.01%, 0.05%, 0.1% w/v). The exact range should be determined through preliminary testing.
- Sensory Evaluation:
 - Conduct the evaluation in individual sensory booths to prevent interaction between panelists.[12]
 - Present the samples, including the control, in a randomized and blind-coded manner.
 - Instruct panelists to rinse their mouths with deionized water before tasting each sample.
 - Ask panelists to rate the intensity of predefined sensory attributes (e.g., saltiness, umami, sweetness, bitterness, mouthfulness, thickness, long-lastingness) on a structured scale (e.g., a 15-cm line scale or a 9-point hedonic scale).[13]
- Data Analysis:
 - Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived sensory attributes between the control and the test samples.

Protocol 2: Quantification of γ -Glutamylaspartic Acid in a Food Matrix by HPLC-MS/MS

Objective: To accurately quantify the concentration of γ -Glutamylaspartic acid in a liquid food sample.

Materials:

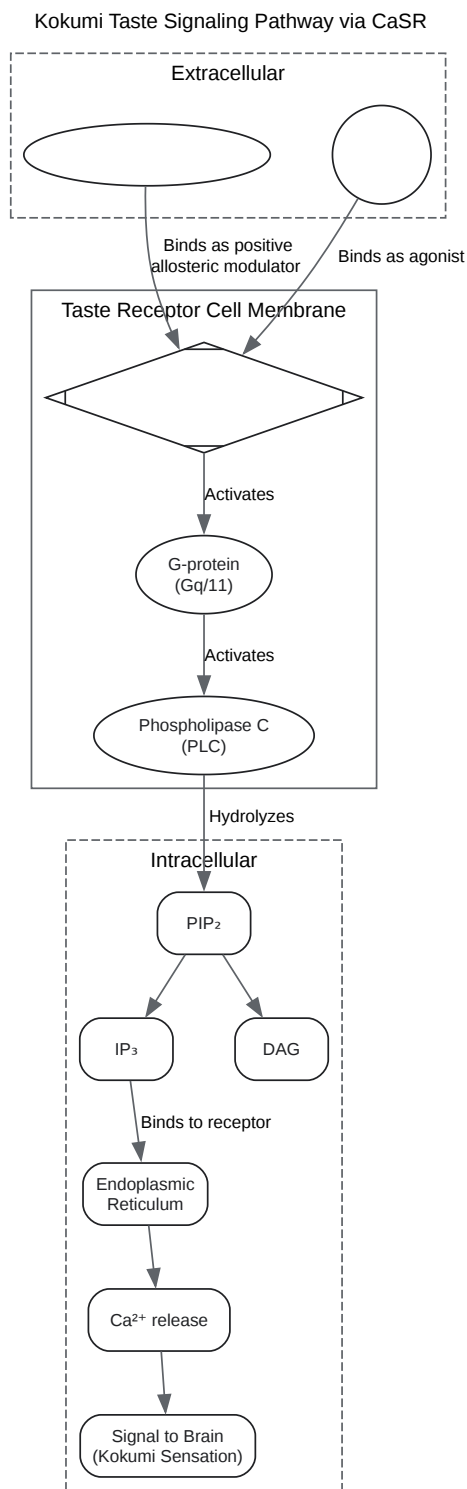
- Liquid food sample (e.g., soup, sauce)
- γ -Glutamylaspartic acid standard
- Stable isotope-labeled internal standard (if available)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
- HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
- Reversed-phase C18 column suitable for peptide analysis

Methodology:

- Sample Preparation:
 - Centrifuge the liquid food sample to remove any solid particulates.
 - Perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.
 - Conduct a solid-phase extraction (SPE) for sample cleanup and concentration. Elute the fraction containing γ -Glutamylaspartic acid.
 - Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
- Standard Curve Preparation: Prepare a series of calibration standards of γ -Glutamylaspartic acid in a matrix that mimics the food sample as closely as possible.
- HPLC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve good separation of γ -Glutamylaspartic acid from other matrix components.
 - Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.4 mL/min.
 - Injection Volume: 1-5 μ L.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Optimize the precursor-to-product ion transitions for γ -Glutamylaspartic acid and the internal standard. This involves infusing a standard solution and selecting the most stable and intense fragment ions.
- Data Analysis:
 - Integrate the peak areas for the MRM transitions of γ -Glutamylaspartic acid in both the samples and the calibration standards.
 - Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
 - Determine the concentration of γ -Glutamylaspartic acid in the food sample by interpolating its peak area ratio on the calibration curve.

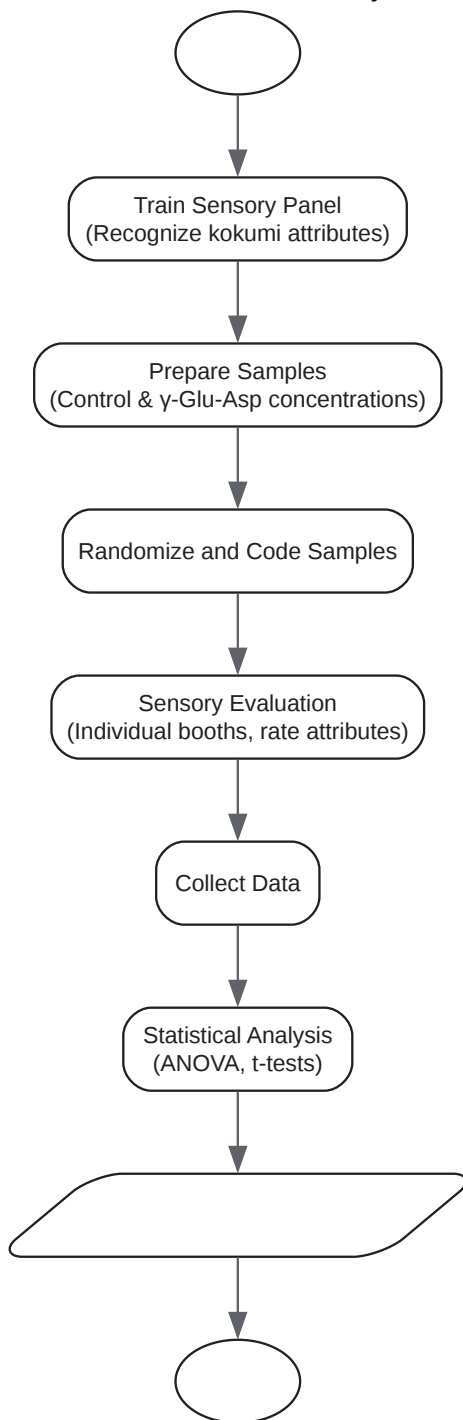
Visualizations



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Caption: Signaling pathway of kokumi perception mediated by γ -Glutamylaspartic acid.

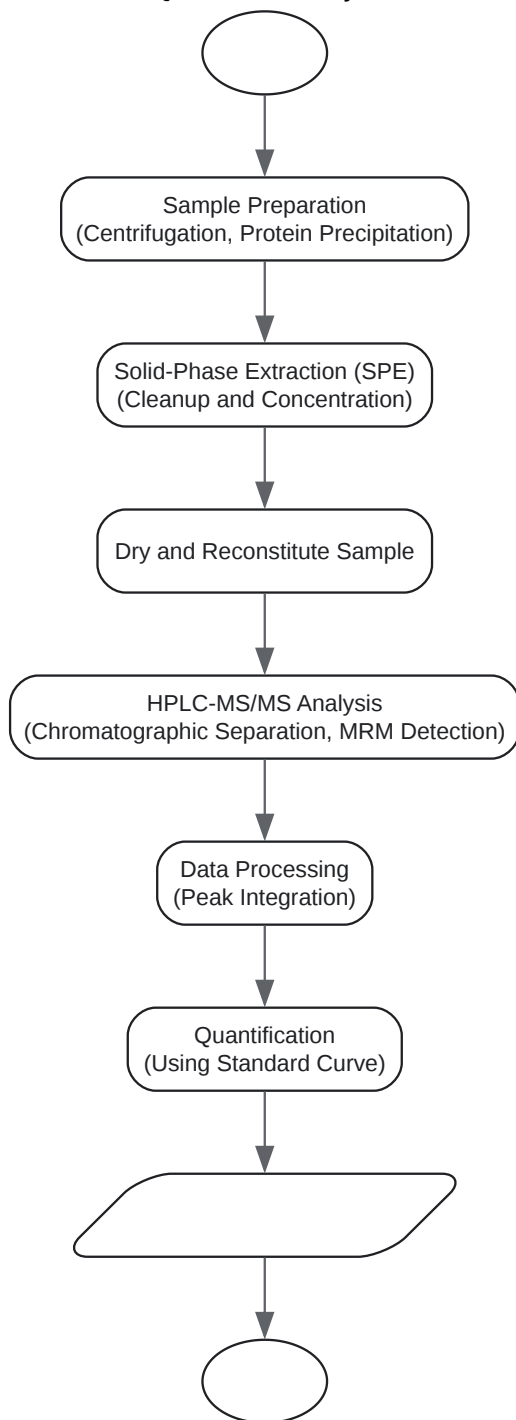
Experimental Workflow for Sensory Evaluation



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Caption: Workflow for the sensory analysis of γ-Glutamylaspartic acid.

Workflow for Quantification by HPLC-MS/MS

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Caption: Workflow for quantifying γ -Glutamylaspartic acid in food samples.

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